1-methyl-5-(1-methyl-3-phenylpyrazol-4-yl)-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole
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Overview
Description
1-methyl-5-(1-methyl-3-phenylpyrazol-4-yl)-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that features both pyrazole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(1-methyl-3-phenylpyrazol-4-yl)-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and imidazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or other Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(1-methyl-3-phenylpyrazol-4-yl)-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or imidazole rings .
Scientific Research Applications
1-methyl-5-(1-methyl-3-phenylpyrazol-4-yl)-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-methyl-5-(1-methyl-3-phenylpyrazol-4-yl)-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-aminopyrazole: A related compound with similar structural features but different functional groups.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another pyrazole derivative with boronic acid functionality.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar to the above but with a different substitution pattern.
Uniqueness
1-methyl-5-(1-methyl-3-phenylpyrazol-4-yl)-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole is unique due to its dual pyrazole-imidazole structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to its simpler counterparts .
Properties
IUPAC Name |
1-methyl-5-(1-methyl-3-phenylpyrazol-4-yl)-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-11(2)14-16-18(24(4)22-14)20-17(19-16)13-10-23(3)21-15(13)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBRURRRXDHDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1NC(=N2)C3=CN(N=C3C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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